Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate
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Overview
Description
Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an isopropyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the isopropyl and phenyl groups. The final step involves the formation of the pyrimido[4,5-d]azocine ring system and the esterification to form the carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can introduce new functional groups into the piperidine ring.
Scientific Research Applications
Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and other functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-hydroxy-1-piperidinyl)-8-isopropyl-2-phenyl-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate: Similar in structure but with different substituents.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A related compound with a simpler structure and different applications.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its combination of functional groups and ring systems makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C25H32N4O3 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl (6E)-4-(4-hydroxypiperidin-1-yl)-2-phenyl-8-propan-2-yl-9,10-dihydro-5H-pyrimido[4,5-d]azocine-6-carboxylate |
InChI |
InChI=1S/C25H32N4O3/c1-17(2)29-14-11-22-21(15-19(16-29)25(31)32-3)24(28-12-9-20(30)10-13-28)27-23(26-22)18-7-5-4-6-8-18/h4-8,16-17,20,30H,9-15H2,1-3H3/b19-16+ |
InChI Key |
IHDYEWINIYBTJC-KNTRCKAVSA-N |
Isomeric SMILES |
CC(C)N/1CCC2=C(C/C(=C1)/C(=O)OC)C(=NC(=N2)C3=CC=CC=C3)N4CCC(CC4)O |
Canonical SMILES |
CC(C)N1CCC2=C(CC(=C1)C(=O)OC)C(=NC(=N2)C3=CC=CC=C3)N4CCC(CC4)O |
Origin of Product |
United States |
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